Benzyltrimethylammonium hydroxide

描述

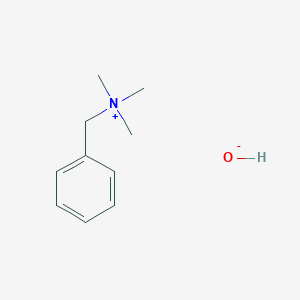

Benzyltrimethylammonium hydroxide (C₁₀H₁₇NO, molecular weight 167.25 g/mol) is a quaternary ammonium hydroxide with the IUPAC name benzyl(trimethyl)azanium hydroxide. It is commonly available as a 40–46 wt% aqueous or methanolic solution and is identified by CAS No. 100-85-6, ChemSpider ID 60218, and EINECS 202-895-5 . Structurally, it consists of a benzyl group attached to a trimethylammonium cation paired with a hydroxide anion.

This compound is widely utilized in organic synthesis as a phase-transfer catalyst, in cellulose dissolution , and as a conductive additive in zinc-based batteries . Its stability in alkaline conditions (e.g., half-life of ~4 years at 80°C in anion exchange membranes) makes it valuable in electrochemical applications .

准备方法

Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium hydroxide can be synthesized through the reaction of benzyl chloride with trimethylamine, followed by neutralization with a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or methanolic solution to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods: A high-purity this compound can be prepared by continuous electrolysis using three chambers and two membranes. This method involves feeding a 30-50% this compound aqueous solution into an anode chamber, adding a 5-30% solution into an intermediate chamber, and another 5-30% solution into a cathode chamber. Continuous electrolysis and filtration remove impurities, resulting in a high-purity product .

化学反应分析

Types of Reactions: Benzyltrimethylammonium hydroxide undergoes various chemical reactions, including:

Aldol Condensation Reactions: It acts as a base catalyst in aldol condensation reactions, facilitating the formation of β-hydroxy ketones or aldehydes.

Base-Catalyzed Dehydration Reactions: It is used in base-catalyzed dehydration reactions to form alkenes.

Horner-Wadsworth-Emmons Olefination Reactions: It serves as a base in Ando’s Z-selective variant of Horner-Wadsworth-Emmons olefination reactions.

Common Reagents and Conditions:

Aldol Condensation: Typically involves aldehydes or ketones and this compound as the base.

Dehydration Reactions: Involves alcohols and this compound under heating conditions.

Olefination Reactions: Involves phosphonate esters and aldehydes or ketones with this compound as the base.

Major Products:

Aldol Condensation: β-hydroxy ketones or aldehydes.

Dehydration Reactions: Alkenes.

Olefination Reactions: Alkenes with specific stereochemistry.

科学研究应用

Phase-Transfer Catalyst

BTMAH serves as an effective phase-transfer catalyst in organic reactions, facilitating the transfer of reactants between immiscible phases. This property enhances reaction rates and yields in various chemical processes.

- Aldol Condensation : BTMAH has been successfully employed in aldol condensation reactions, where it acts as a catalyst to promote the formation of β-hydroxy carbonyl compounds from aldehydes and ketones. The efficiency of BTMAH in these reactions has been documented to yield high conversions and selectivity .

Organic Synthesis

BTMAH is integral in synthesizing various organic compounds, including hormones and pheromones.

- Synthesis of Biofunctional Molecules : It plays a crucial role in the synthesis of biofunctional molecules, enhancing reaction efficiency and product yield . Its application in synthesizing pheromones illustrates its versatility in organic chemistry.

Catalysis in Chemical Reactions

BTMAH is recognized for its catalytic properties in several chemical transformations:

- Nitroaldol Condensation : Research indicates that BTMAH catalyzes nitroaldol condensation reactions effectively, achieving excellent yields within a short reaction time. This application underscores its importance in synthetic organic chemistry .

- Dehydration Reactions : It is also used in base-catalyzed dehydration reactions, further showcasing its utility in facilitating chemical transformations .

Zeolite Synthesis

In materials science, BTMAH acts as an alkali source for zeolite synthesis. Its role is critical in the formation of zeolite frameworks, which are essential for catalysis and adsorption applications.

- Template Agent : BTMAH functions as a template agent during the synthesis of zeolites, influencing their structural properties and catalytic activities .

Environmental Applications

BTMAH has been explored for its potential use in environmental applications, particularly in the removal of impurities from petroleum products.

- Impurity Removal : Its effectiveness as an agent for removing impurities from petroleum highlights its industrial relevance, contributing to cleaner production methods .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Phase-Transfer Catalyst | Enhances reaction rates between immiscible phases | High yields in aldol condensation reactions |

| Organic Synthesis | Used in synthesizing hormones and pheromones | Efficient synthesis of biofunctional molecules |

| Catalysis | Catalyzes nitroaldol condensation | Excellent yields with rapid reaction times |

| Zeolite Synthesis | Acts as alkali source and template agent | Influences structural properties of zeolites |

| Environmental Applications | Removes impurities from petroleum | Contributes to cleaner production methods |

作用机制

Benzyltrimethylammonium hydroxide exerts its effects primarily through its function as a strong organic base. It facilitates deprotonation reactions, enabling the formation of reactive intermediates that participate in various chemical transformations. The quaternary ammonium structure allows it to act as a phase-transfer catalyst, enhancing the solubility of reactants in different phases and improving reaction rates .

相似化合物的比较

Chemical and Structural Properties

Benzyltrimethylammonium hydroxide is compared with structurally related quaternary ammonium hydroxides in Table 1.

Table 1: Structural and Chemical Properties of Quaternary Ammonium Hydroxides

Key Observations :

- Hydrophobicity : this compound is more hydrophobic than TMAH or NaOH due to its aromatic benzyl group, enhancing its utility in organic-aqueous biphasic systems .

- Cation Size : Its compact cation ([C₆H₅CH₂N(CH₃)₃]⁺) enables higher mobility in electrochemical applications compared to bulkier cations like HDTMA-OH .

Performance in Cellulose Dissolution

When combined with NaOH, this compound shows inferior cellulose dissolution compared to NaOH-TMAH mixtures, despite its superior performance as a standalone solvent. This is attributed to TMAH’s smaller cation size, which synergizes with Na⁺ ions to disrupt cellulose hydrogen bonds more effectively .

Stability in Alkaline Environments

This compound demonstrates exceptional stability under high pH and temperature:

- Anion Exchange Membranes (AEMs) : At 80°C, it has a half-life of ~4 years, far exceeding earlier reports and outperforming less stable cations like hexadecyltrimethylammonium .

- Comparison with HDTMA-OH : The benzyl group provides steric protection against hydroxide attack, whereas HDTMA-OH’s long alkyl chain is more susceptible to β-hydrogen elimination .

生物活性

Benzyltrimethylammonium hydroxide (BTMA) is a quaternary ammonium compound widely recognized for its applications as a phase-transfer catalyst and an organic base. Its biological activity has been the subject of various studies, revealing important insights into its toxicity, pharmacological effects, and potential applications in biological systems.

BTMA is typically handled as a solution in water or methanol and is known for its distinctive fish-like odor due to the presence of trimethylamine from hydrolysis. As a quaternary ammonium salt, it acts as a strong base, facilitating various chemical reactions, including aldol condensations and dehydration reactions . The compound’s biological activity can be attributed to its ability to interact with cell membranes and proteins due to its cationic nature, which allows it to penetrate lipid bilayers.

Acute Toxicity

Research has demonstrated that BTMA exhibits significant toxicity at higher concentrations. In studies involving male and female F344/N rats and B6C3F1 mice, doses of 125 mg/kg and above resulted in acute toxicity, leading to abnormal breathing, ataxia, and lethargy. Notably, mortality was observed in several high-dose groups during both short-term (16 days) and long-term (13 weeks) studies . The minimally toxic dose was estimated to be around 50 mg/kg for both rats and mice.

Chronic Effects

Chronic exposure studies indicated that BTMA did not significantly affect body weights or cause major organ toxicity at lower doses (up to 100 mg/kg). However, cholinergic effects such as salivation and altered gait were noted at non-lethal doses. Furthermore, genetic toxicology assessments revealed that BTMA was not mutagenic in Salmonella typhimurium strains but did cause an increase in micronucleated erythrocytes in peripheral blood following prolonged exposure .

Pharmacological Applications

Despite its toxicity profile, BTMA has been explored for various pharmacological applications. Its role as a catalyst in organic synthesis has been well documented, particularly in the epoxidation of compounds where it enhances reaction rates and yields . Additionally, BTMA has shown potential in biomedical applications, such as drug delivery systems where its ability to form complexes with drugs can improve bioavailability.

Case Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of BTMA on rodents exposed to varying concentrations over 13 weeks. Behavioral assessments indicated that exposure led to significant alterations in motor coordination and exploratory behavior at higher doses. Histopathological examinations revealed mild neuronal degeneration in the cerebral cortex of affected animals .

Case Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular impacts of BTMA. In this study, rats administered high doses exhibited pronounced changes in heart rate and blood pressure regulation. The findings suggested that BTMA could influence autonomic nervous system activity, leading to potential cardiovascular complications .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Observation |

|---|---|

| Chemical Nature | Quaternary ammonium salt |

| Toxicity (Minimally Toxic) | 50 mg/kg for both rats and mice |

| Acute Toxicity Symptoms | Abnormal breathing, ataxia, lethargy |

| Chronic Effects | Mild cholinergic effects; no significant organ toxicity |

| Pharmacological Uses | Phase-transfer catalyst; potential drug delivery |

| Neurotoxic Effects | Motor coordination impairment at high doses |

| Cardiovascular Impact | Altered heart rate and blood pressure regulation |

常见问题

Q. Basic: What are the primary applications of BTMAH in synthetic chemistry, and how does its phase-transfer catalytic activity influence reaction efficiency?

BTMAH is widely used as a phase-transfer catalyst (PTC) and strong base in organic synthesis. Its quaternary ammonium structure enables efficient transfer of hydroxide ions between immiscible phases, accelerating reactions like nucleophilic substitutions or epoxide ring-opening. For example, BTMAH catalyzes the synthesis of 1,4-oxathian-2-ones from epoxides and ethyl mercaptoacetate with high regioselectivity due to its ability to stabilize transition states . Methodologically, researchers should optimize catalyst loading (typically 1–5 mol%) and solvent polarity (e.g., methanol or aqueous systems) to maximize interfacial activity .

Q. Advanced: How can researchers resolve contradictions in reported degradation rates of BTMAH under high-temperature, high-pH conditions?

Earlier studies reported inconsistent degradation rates for BTMAH in anion exchange membranes (AEMs), but recent work standardized experimental protocols to address these discrepancies. A validated method involves:

- Accelerated aging tests at 80°C in 1M KOH, monitoring cation stability via NMR or ion chromatography.

- Controlling variables such as OH⁻ concentration and excluding oxygen to prevent side reactions.

- Using half-life calculations (e.g., ~4 years at 80°C) to extrapolate long-term stability .

Researchers must replicate these conditions to ensure comparability between studies.

Q. Basic: What safety protocols are critical when handling BTMAH in methanol solutions?

BTMAH in methanol (40 wt%) is highly flammable (flash point: 15°C) and corrosive (causes skin burns). Key safety measures include:

- Storage at 2–30°C in flame-resistant containers.

- Use of PPE: nitrile gloves, chemical-resistant goggles, and ventilation to avoid inhalation of vapors .

- Neutralization of spills with weak acids (e.g., acetic acid) before disposal .

Q. Advanced: How does BTMAH compare to other quaternary ammonium hydroxides (e.g., TBAH) in cellulose etherification reactions?

In cellulose etherification with allyl glycidyl ether, BTMAH outperforms tetrabutylammonium hydroxide (TBAH) in aqueous systems due to its lower steric hindrance and stronger basicity. A method to compare efficacy includes:

- Conducting reactions in binary hydroxide systems (e.g., BTMAH/NaOH mixtures).

- Monitoring reaction progress via in situ viscosity measurements or FTIR to track ether bond formation.

- BTMAH achieves higher substitution degrees at lower temperatures (e.g., 60°C vs. 80°C for TBAH) .

Q. Basic: What analytical techniques are recommended for quantifying BTMAH purity in solution?

- Acid-base titration : Standardize using HCl to determine hydroxide content (target: 39–43% by mass) .

- Karl Fischer titration : Measure residual water (<3% in methanol solutions) .

- UV-Vis spectroscopy : Assess impurities (e.g., dithiobenzoate byproducts) at 280 nm .

Q. Advanced: What mechanistic role does BTMAH play in epoxy resin curing, and how can side reactions be minimized?

BTMAH acts as a curing catalyst in epoxy systems by deprotonating hydroxyl groups to initiate crosslinking. To suppress side reactions (e.g., hydrolysis):

- Maintain stoichiometric excess of epichlorohydrin (8:1 molar ratio to substrate).

- Use azeotropic distillation to remove water during sodium hydroxide addition .

- Monitor reaction progress via gel permeation chromatography (GPC) to detect premature polymerization.

Q. Basic: How does solvent choice impact BTMAH’s reactivity in nucleophilic substitutions?

Methanol enhances BTMAH’s solubility and ion-pair dissociation, favoring SN2 mechanisms. For example, in dithiobenzoate synthesis, hexane/methanol biphasic systems improve yield by 60% compared to pure methanol . Researchers should screen solvents (e.g., THF, water) using conductivity measurements to optimize ion mobility.

Q. Advanced: What strategies improve the reproducibility of BTMAH-mediated reactions under anhydrous conditions?

- Pre-drying reagents : Use molecular sieves (3Å) in methanol to reduce water content.

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydroxide decomposition.

- Standardized quenching : Neutralize excess BTMAH with ammonium chloride before workup to avoid variability .

Q. Basic: What are the structural characteristics of BTMAH derivatives, and how do they affect crystallographic studies?

BTMAH forms stable salts (e.g., dithiobenzoate) with orthorhombic crystal structures (space group Pbca). Key parameters include:

- Unit cell dimensions : a = 9.391 Å, b = 10.769 Å, c = 31.959 Å.

- Monomeric packing : Ensured by van der Waals interactions between benzyl groups .

For crystallography, slow evaporation from methanol/hexane mixtures yields diffraction-quality crystals.

Q. Advanced: How can computational modeling predict BTMAH’s stability in novel electrochemical devices?

Density functional theory (DFT) simulations assess degradation pathways by calculating:

属性

IUPAC Name |

benzyl(trimethyl)azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKBVBUGCNGSJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14800-24-9 (Parent) | |

| Record name | Benzyltrimetylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044332 | |

| Record name | Benzyltrimethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to light yellow liquid with an amine odor; Miscible in water; [MSDSonline] | |

| Record name | Benzyltrimethylammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-85-6 | |

| Record name | Benzyltrimethylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltrimetylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltrimethylammonium hydroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltrimethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTRIMETHYLAMMONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4488425W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。